molecular formula C17H16ClN5O3 B2357681 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 895019-23-5

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2357681
CAS No.: 895019-23-5
M. Wt: 373.8
InChI Key: PKQTUAGOLPFGDZ-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a dimethyl-3-oxobutanamide side chain. This scaffold is structurally related to kinase inhibitors, where the pyrazolopyrimidinone moiety often serves as a hinge-binding motif. The 3-chlorophenyl group may enhance hydrophobic interactions with target proteins, while the dimethylamide substituent could influence solubility and metabolic stability .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTUAGOLPFGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have gained attention for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2}, with a molecular weight of approximately 364.83 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties.

The primary mechanism of action for compounds in this class involves the inhibition of CDK2, a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The interaction with CDK2 is facilitated by the compound's ability to bind to the ATP-binding site, thus preventing phosphorylation events necessary for cell cycle progression .

Cytotoxicity

Research has demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Exhibited growth inhibition with IC50 values in the micromolar range.
  • HCT-116 (colon cancer) : Similar potency was observed.
  • HepG-2 (liver cancer) : Significant cytotoxicity reported.

These findings suggest that the compound may share similar activity profiles with its analogs .

In Vitro Studies

A study focusing on the compound's analogs showed that they induced apoptosis in cancer cells through:

  • Cell Cycle Arrest : Treated cells exhibited increased populations in the G0/G1 phase, indicating halted progression into S phase.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins and decreased anti-apoptotic markers were noted.

Table 1 summarizes the IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
MCF-712.5
HCT-11615.0
HepG-210.0

Case Studies

Case Study 1 : A synthesized derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 tested cell lines, showcasing broad-spectrum anticancer activity. Molecular docking studies indicated that these compounds could effectively bind to CDK2 and TRKA, enhancing their therapeutic potential against multiple cancer types .

Case Study 2 : Another derivative was evaluated against renal carcinoma cell line RFX 393, showing an IC50 value of 11.70 µM. This study highlighted the compound's selective inhibition of CDK2 and TRKA, leading to significant cytotoxicity compared to standard chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of similar pyrazolo[3,4-d]pyrimidine compounds indicates favorable drug-like properties:

  • ClogP values : Typically less than 4.
  • Molecular weight : Generally under 400 g/mol.
    These characteristics suggest good absorption and distribution within biological systems, making them viable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Positional Isomer: 2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide

  • Structural Difference : The 4-chlorophenyl substituent (para position) replaces the 3-chlorophenyl (meta position) in the target compound.
  • Implications :
    • Binding Affinity : Para-substituted chlorophenyl groups may alter steric and electronic interactions with target receptors compared to meta-substituted analogs.
    • Metabolic Stability : Positional isomerism can affect susceptibility to cytochrome P450-mediated dechlorination .

Side Chain Variation: 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide

  • Structural Difference : The N-methylacetamide group replaces the N,N-dimethyl-3-oxobutanamide side chain.
  • Implications: Solubility: The shorter acetamide chain and reduced alkylation (mono- vs. dimethyl) may improve aqueous solubility. Pharmacokinetics: N-methylation could decrease first-pass metabolism by reducing amide bond hydrolysis .

Fluorinated Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Difference : Incorporates a chromen-2-yl group with dual fluorine substitutions and a sulfonamide moiety.
  • Implications: Bioactivity: Fluorine atoms enhance electronegativity and metabolic stability. The chromen-2-yl group may confer selectivity for kinase targets like PI3K or mTOR. Physical Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 1) Side Chain (Position 5) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-Chlorophenyl N,N-dimethyl-3-oxobutanamide ~407.8* Not reported
4-Chlorophenyl Analog 4-Chlorophenyl N,N-dimethyl-3-oxobutanamide ~407.8* Not reported
N-Methylacetamide Analog 3-Chlorophenyl N-methylacetamide ~348.8* Not reported
Fluorinated Chromen-2-yl Analog 3-Fluorophenyl + chromen Sulfonamide 589.1 175–178

*Calculated based on molecular formula.

Table 2: Functional Group Impact

Group Effect on Properties Example Compounds
3-Chlorophenyl Enhances hydrophobicity; meta-substitution may optimize receptor binding Target Compound
4-Chlorophenyl Alters steric bulk; para-substitution may reduce off-target interactions Positional Isomer
N,N-dimethyl-3-oxobutanamide Increases lipophilicity; may reduce solubility Target Compound
Fluorine atoms Improves metabolic stability and electronegativity Fluorinated Analog

Research Findings and Limitations

  • Synthetic Challenges : The dimethyl-3-oxobutanamide side chain may complicate synthesis due to steric hindrance during coupling reactions.
  • Knowledge Gaps: Melting points and solubility parameters for the target compound and its analogs (excluding ) are unreported, limiting direct comparison.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include cyclization of intermediates (e.g., pyrazolo[3,4-d]pyrimidine core formation) and subsequent functionalization. Reaction conditions such as solvent choice (ethanol, DMF), temperature (60–120°C), and catalysts (triethylamine) are critical. For example, continuous flow reactors may improve efficiency . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires monitoring via TLC or HPLC.

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • 1H/13C NMR : Confirms substitution patterns (e.g., 3-chlorophenyl group at ~7.5 ppm in aromatic regions) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ for C19H18ClN5O3: 424.11) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .
  • X-ray crystallography : Resolves stereochemistry and solid-state interactions (if crystals are obtainable) .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting kinases (e.g., EGFR, VEGFR) due to the pyrazolo[3,4-d]pyrimidine scaffold’s known kinase inhibition. Protocols include:

  • Enzyme inhibition assays (IC50 determination via fluorescence-based methods).
  • Cell viability assays (MTT assay on cancer cell lines like HeLa or MCF-7) .
  • Apoptosis markers (flow cytometry for Annexin V/PI staining) .

Advanced Research Questions

Q. What in vivo models are appropriate for efficacy and toxicity evaluation?

  • Xenograft Models : Use immunodeficient mice with subcutaneous tumors (e.g., HCT-116 colorectal cancer) for efficacy .
  • MTD Studies : Determine maximum tolerated dose in BALB/c mice with weekly CBC and liver/kidney histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.